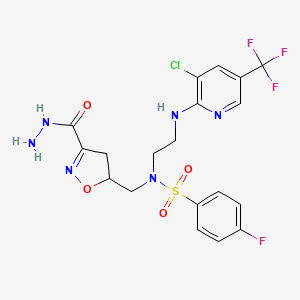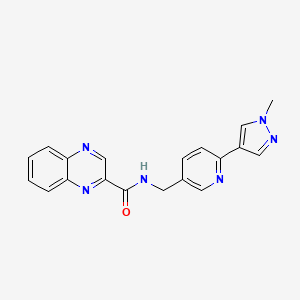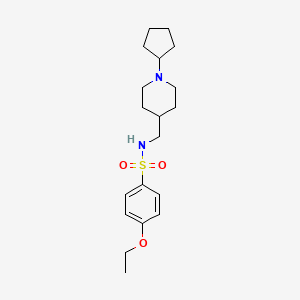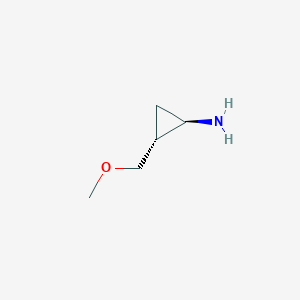
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to Fluopyram, a broad-spectrum fungicide . Fluopyram is a pyridylethylamide, and it’s used in the protection of crops from pests .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Potential Applications : A study by Küçükgüzel et al. (2013) involved synthesizing and characterizing derivatives related to the compound . These derivatives demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted one compound, in particular, that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Biological Potential
- Enzyme Inhibition and Antioxidant Potential : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were screened for their enzyme inhibition potential against AChE and BChE enzymes. The compounds demonstrated significant enzyme inhibition and antioxidant potential, indicating their potential for therapeutic applications (Kausar et al., 2019).
Antidiabetic Potential
- Antidiabetic Agent Research : Faidallah et al. (2016) synthesized fluorinated pyrazoles and benzenesulfonamide derivatives as potential hypoglycemic agents. These compounds showed significant antidiabetic activity in preliminary biological screening (Faidallah et al., 2016).
Antibacterial and Antifungal Activity
- Antimicrobial Activity Study : A study by Hassan (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties, which were tested for antimicrobial activity. The study found that some compounds showed promising performance against various bacteria and yeast-like fungus (Hassan, 2013).
Photodecomposition Study
- Photochemical Decomposition : Zhou and Moore (1994) investigated the photodecomposition of sulfamethoxazole, a compound structurally similar to the one . This study provided insights into the photolability of sulfonamide derivatives in acidic aqueous solutions (Zhou & Moore, 1994).
Antitumor Activity
- Antitumor Evaluation and Molecular Modeling : Tomorowicz et al. (2020) synthesized and evaluated a series of benzenesulfonamides for antitumor activity. They performed molecular docking studies to understand the binding modes of the most active compounds within the active site of the MDM2 protein. This research contributes to the understanding of how these compounds could be used in cancer treatment (Tomorowicz et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluoro-N-[[3-(hydrazinecarbonyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF4N6O4S/c20-15-7-11(19(22,23)24)9-27-17(15)26-5-6-30(10-13-8-16(29-34-13)18(31)28-25)35(32,33)14-3-1-12(21)2-4-14/h1-4,7,9,13H,5-6,8,10,25H2,(H,26,27)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBDNTLCDZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2723271.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine](/img/structure/B2723272.png)
![2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2723273.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)
![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)
![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

